![molecular formula C19H20N2O5S2 B6480463 ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 477509-32-3](/img/structure/B6480463.png)
ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Description
Ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O5S2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.08136409 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
The compound ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agricultural science, and materials science, supported by relevant data and case studies.
Molecular Formula
- C : 19
- H : 22
- N : 2
- O : 4
- S : 1
Structural Features
This compound features a thiophene ring and multiple functional groups, including a methoxycarbonyl group and a formamido group. Such structural characteristics suggest potential reactivity and biological activity.
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural motifs that can interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. For instance, studies have shown that thiophene-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of this compound in anticancer drug design is under investigation, focusing on its ability to target specific enzymes involved in tumor growth.
Agricultural Science
The compound's potential as a pesticide or herbicide is also noteworthy. Its structural components may confer herbicidal properties, making it suitable for agricultural applications.
Case Study: Herbicidal Activity
A study evaluating the herbicidal effects of thiophene derivatives found that certain compounds effectively inhibited the growth of common agricultural weeds. This compound could be synthesized and tested for its efficacy against specific weed species.
Materials Science
In materials science, compounds with thiophene structures are explored for their electronic properties. They can be used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: Conductive Polymers
Research has demonstrated that incorporating thiophene derivatives into polymer matrices can enhance conductivity and stability. The application of this compound in creating conductive films for electronic devices is being explored.
Table 1: Summary of Applications
Application Area | Potential Uses | Research Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
Agricultural Science | Herbicides | Inhibits growth of agricultural weeds |
Materials Science | Organic electronics (OLEDs, OPVs) | Enhances conductivity in polymer composites |
Table 2: Structural Characteristics
Component | Description |
---|---|
Thiophene Ring | Core structure contributing to reactivity |
Methoxycarbonyl Group | Potential for biological activity |
Formamido Group | Enhances interaction with biological targets |
Properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-5-26-18(24)14-10(2)11(3)28-16(14)21-19(27)20-15(22)12-6-8-13(9-7-12)17(23)25-4/h6-9H,5H2,1-4H3,(H2,20,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPYADNLVVPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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